Bosentan is a synthetic compound that acts as a dual endothelin receptor antagonist []. It is a member of the class of drugs known as endothelin receptor antagonists (ERAs) []. ERAs block the binding of endothelin-1 (ET-1) to its receptors, ETA and ETB, thereby inhibiting the biological effects of ET-1 []. Bosentan's role in scientific research is primarily in the investigation of the endothelin system and its implications in various physiological and pathological processes [].
Bosentan is a non-peptide, mixed endothelin receptor antagonist []. It exerts its effects by competitively binding to both ETA and ETB receptors []. This binding prevents ET-1, a potent vasoconstrictor, from interacting with its receptors []. By blocking the action of ET-1, Bosentan can alleviate pulmonary hypertension and improve cardiovascular function [].
The primary route of elimination for Bosentan in humans is through hepatic metabolism followed by biliary excretion of the metabolites []. Bosentan's metabolism involves hydroxylation at the t-butyl group, resulting in the major metabolite Ro 48-5033 []. Other minor metabolites include Ro 47-8634 and Ro 64-1056, generated by O-demethylation and a combination of demethylation and hydroxylation, respectively []. Over 90% of Bosentan and its metabolites are excreted in feces following both oral and intravenous administration [].
CAS No.: 108418-13-9
CAS No.: 505-75-9
CAS No.: 602-29-9
CAS No.: 610-25-3
CAS No.:
CAS No.: 290299-12-6